Urea, 1-(1-naphthyl)-3-phenyl-
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Overview
Description
Urea, 1-(1-naphthyl)-3-phenyl- is an organic compound that belongs to the class of ureas It is characterized by the presence of a naphthyl group and a phenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(1-naphthyl)-3-phenyl- typically involves the reaction of 1-naphthylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-naphthylamine+phenyl isocyanate→Urea, 1-(1-naphthyl)-3-phenyl-
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Urea, 1-(1-naphthyl)-3-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(1-naphthyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the naphthyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone and benzoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated urea derivatives.
Scientific Research Applications
Urea, 1-(1-naphthyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1-(1-naphthyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(1-naphthyl)-3-(4-nitrophenyl)-
- Urea, 1-(1-naphthyl)-3-(2-hydroxyphenyl)-
- Urea, 1-(1-naphthyl)-3-(3-methoxyphenyl)-
Uniqueness
Urea, 1-(1-naphthyl)-3-phenyl- is unique due to the presence of both naphthyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications, distinguishing it from other urea derivatives.
Properties
CAS No. |
5031-71-0 |
---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-phenylurea |
InChI |
InChI=1S/C17H14N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19,20) |
InChI Key |
HXIKAEAULDUNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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